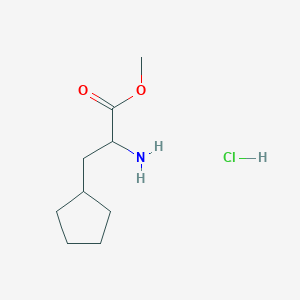

Methyl 2-amino-3-cyclopentylpropanoate HCl

Description

General Significance of α-Amino Acids and Their Esters as Chirons

A "chiron" is a chiral building block derived from a readily available, enantiomerically pure natural product. nih.gov α-Amino acids are exemplary chirons, as most of the proteinogenic amino acids are commercially available in high enantiopurity. nih.govnih.gov This readily accessible chirality is a valuable resource for synthetic chemists, allowing for the construction of complex chiral molecules without the need for de novo asymmetric synthesis or chiral resolution. researchgate.net This approach, known as chiral pool synthesis, is a cornerstone of modern organic chemistry. nih.govresearchgate.net

The use of α-amino acids and their esters as chirons allows for the transfer of their inherent stereochemistry to the target molecule, a process that is often highly efficient and predictable. nih.gov These chiral building blocks can be incorporated into the final product or used as chiral auxiliaries to control the stereochemical outcome of a reaction, after which they are removed. The versatility of the functional groups in amino acids—the amino group, the carboxylic acid, and the side chain—provides numerous handles for chemical modification, further expanding their utility in asymmetric synthesis. nih.gov

Overview of Cyclopentyl-Substituted Amino Acid Derivatives in Research

While the 20 proteinogenic amino acids form the basis of natural peptides and proteins, the incorporation of non-proteinogenic amino acids (NPAAs) with unique side chains has become a powerful strategy in medicinal chemistry and materials science. nih.govnih.gov Cyclopentyl-substituted amino acid derivatives are a notable class of NPAAs that have garnered significant interest. The cyclopentyl group is a bulky, lipophilic, and conformationally restricted moiety. When incorporated into a peptide backbone, it can induce specific secondary structures, such as turns or helices, and can enhance the metabolic stability of the peptide by sterically shielding nearby peptide bonds from enzymatic degradation. researchgate.net

Research into cyclopentyl-substituted amino acids has led to the development of novel peptide-based therapeutics with improved pharmacological profiles. nih.gov The conformational constraints imposed by the cyclopentyl ring can lock a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its biological target. nih.gov Furthermore, the synthesis of peptides containing these bulky amino acids has driven the development of new synthetic methodologies to overcome the steric hindrance associated with their coupling reactions. The catalytic asymmetric synthesis of chiral cyclopentyl β-amino esters, for example, represents a significant advancement in accessing these valuable building blocks. nih.gov

Importance of Methyl 2-amino-3-cyclopentylpropanoate HCl as a Synthetic Intermediate

This compound is a non-proteinogenic α-amino acid ester that serves as a valuable synthetic intermediate. Its structure, featuring a cyclopentyl group attached to the β-carbon of an alanine (B10760859) methyl ester framework, makes it an attractive building block for introducing a conformationally restricted, lipophilic side chain into a target molecule. This is particularly relevant in the field of drug discovery, where the incorporation of such moieties can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate. researchgate.netnih.gov

Scope and Objectives of Research on this Compound

Research involving this compound and related compounds is primarily driven by the desire to create novel molecules with specific biological activities or material properties. The main objectives of this research can be summarized as follows:

Development of Novel Peptide Therapeutics: A major focus is the incorporation of this amino acid into peptides to create analogues of biologically active peptides with enhanced stability and efficacy. The cyclopentyl side chain can improve resistance to enzymatic degradation and may lead to better oral bioavailability. researchgate.netnih.gov

Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with Methyl 2-amino-3-cyclopentylpropanoate in a biologically active peptide, researchers can probe the importance of the side chain's size, shape, and lipophilicity for biological activity. This information is crucial for the rational design of new and improved drugs.

Asymmetric Synthesis of Complex Molecules: As a chiral building block, this compound can be used as a starting material for the enantioselective synthesis of a variety of complex organic molecules, including alkaloids, and other natural product analogues.

Creation of Novel Materials: Amino acids and their derivatives can be used to create novel polymers and other materials. The unique properties of the cyclopentyl group could be exploited to create materials with specific physical or chemical characteristics.

The ongoing research in these areas highlights the potential of this compound as a versatile tool for chemical innovation.

Data Tables

Physicochemical Properties of (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

| Property | Value | Reference |

| CAS Number | 2514709-11-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₈ClNO₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 207.7 g/mol | - |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥96% | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Note: Data is for the (R)-enantiomer and has been compiled from chemical supplier information. The molecular weight is calculated from the molecular formula.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-cyclopentylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBLBBMRQLNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Cyclopentylpropanoate Hydrochloride

Direct Esterification Approaches

Direct esterification of the parent amino acid, 2-amino-3-cyclopentylpropanoic acid, represents the most straightforward pathway to its methyl ester hydrochloride salt. This transformation is typically achieved under acidic conditions, which facilitate the esterification while also forming the hydrochloride salt of the amino group.

Acid-Catalyzed Esterification of 2-amino-3-cyclopentylpropanoic Acid

The esterification of amino acids to their corresponding methyl esters is a well-established procedure in organic synthesis. Common methods involve the use of methanol (B129727) as both the solvent and the reagent, in the presence of an acid catalyst. One effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govgoogle.comresearchgate.net This system is advantageous due to its mild reaction conditions and operational simplicity. nih.govgoogle.comresearchgate.net The reaction proceeds by the in-situ generation of hydrochloric acid from the reaction of TMSCl with methanol, which then catalyzes the esterification.

Another classical approach involves the use of thionyl chloride (SOCl₂) in methanol. google.com This reagent also reacts with methanol to produce HCl, which catalyzes the esterification, and sulfur dioxide and hydrogen chloride as byproducts. While effective, this method requires careful temperature control, often between -5 to 0 °C, to manage the exothermic reaction and prevent side reactions. google.com

Optimization of Reaction Conditions for Esterification

The efficiency of acid-catalyzed esterification is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. While specific optimization studies for 2-amino-3-cyclopentylpropanoic acid are not extensively documented in publicly available literature, general principles of esterification optimization can be applied.

For the TMSCl/methanol system, reactions are typically stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). nih.gov The use of approximately two equivalents of TMSCl is generally sufficient for driving the reaction to completion. nih.gov For the thionyl chloride method, maintaining a low temperature during the initial addition of the reagent is crucial, followed by a period of stirring at room temperature or gentle reflux to ensure complete conversion. google.com The reaction time can vary from a few hours to overnight, depending on the specific substrate and desired yield.

Interactive Table: Comparison of General Amino Acid Esterification Methods

| Catalyst System | Typical Temperature | Typical Reaction Time | Yields (General Amino Acids) | Notes |

|---|---|---|---|---|

| TMSCl / Methanol | Room Temperature | 12-15 hours | Good to Excellent (>93%) google.com | Mild conditions, convenient operation. nih.govgoogle.com |

| SOCl₂ / Methanol | -10 °C to Room Temp | ~24 hours | Good to Excellent | Requires careful temperature control. google.com |

Alternative Synthetic Routes to the Amino Acid Moiety

The synthesis of the core amino acid, 2-amino-3-cyclopentylpropanoic acid (cyclopentyl alanine), is a critical prerequisite for the production of its methyl ester. Several classical and modern synthetic strategies can be employed to construct this non-natural amino acid, often with a focus on controlling the stereochemistry at the α-carbon.

Strecker Synthesis Adaptations for Cyclopentyl Alanine (B10760859) Precursors

The Strecker synthesis is a powerful and historic method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.com In the context of cyclopentyl alanine, the synthesis would commence with cyclopentanecarboxaldehyde. The general process involves a three-component reaction between the aldehyde, ammonia (B1221849), and a cyanide source (such as hydrogen cyanide or potassium cyanide) to form an α-aminonitrile intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid. wikipedia.orgnrochemistry.com

The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org To obtain enantiomerically pure forms, resolution techniques or asymmetric variations of the Strecker reaction can be employed. Asymmetric Strecker reactions may involve the use of a chiral amine, such as (S)-alpha-phenylethylamine, in place of ammonia to act as a chiral auxiliary. wikipedia.org This directs the addition of the cyanide to one face of the imine intermediate, leading to a diastereomeric mixture of α-aminonitriles that can be separated, followed by removal of the chiral auxiliary.

Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amino acids from prochiral dehydroamino acid precursors. wikipedia.org For the synthesis of cyclopentyl alanine, a suitable precursor would be an N-acyl-2-amino-3-cyclopentylidenepropanoic acid derivative.

This method relies on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands (e.g., DIPAMP, BINAP). wikipedia.org The catalyst coordinates to the double bond of the dehydroamino acid substrate and delivers hydrogen from one face, leading to the formation of one enantiomer of the product in high enantiomeric excess (ee). The choice of catalyst and reaction conditions (pressure of hydrogen, solvent, temperature) is crucial for achieving high stereoselectivity and conversion. While specific examples for the dehydro-derivative of cyclopentyl alanine are not readily found in broad literature, the general applicability of this method to a wide range of α-enamidoacrylates is well-established. wikipedia.org

Enantioselective Organocatalytic Approaches

The synthesis of enantiomerically enriched amino acids using small organic molecules as catalysts has become a powerful tool in organic chemistry. acs.org For a target like Methyl 2-amino-3-cyclopentylpropanoate, an organocatalytic approach would typically involve the asymmetric construction of the C-C or C-N bond that establishes the chiral center.

A plausible and highly effective strategy is the organocatalytic Michael addition. This could involve the conjugate addition of a nucleophile to an α,β-unsaturated precursor bearing the cyclopentyl moiety, catalyzed by a chiral secondary amine catalyst, such as a derivative of proline. nih.govresearchgate.net For instance, the reaction of an appropriate nitroalkane or malonate with a cyclopentyl-substituted α,β-unsaturated aldehyde or ketone can generate a precursor with high enantioselectivity. The catalyst, often a diarylprolinol silyl (B83357) ether, activates the electrophile by forming a chiral iminium ion, which directs the nucleophilic attack from one face, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov Subsequent chemical transformations would convert the resulting intermediate into the desired amino acid ester.

Key advantages of this approach include mild reaction conditions, the avoidance of toxic heavy metals, and the high stereoselectivities that can be achieved. researchgate.net

Table 1: Representative Organocatalysts for Asymmetric Michael Additions This table presents catalysts commonly used in reactions analogous to what would be required for the synthesis of the target compound's precursors.

| Catalyst | Substrate Class | Typical Selectivity (ee) | Reference |

|---|---|---|---|

| Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes | 90-99% | nih.gov |

| Bifunctional thiourea-amine | Nitro-olefins | 85-95% | researchgate.netresearchgate.net |

Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers) of Methyl 2-amino-3-cyclopentylpropanoate, resolution techniques are required to separate them.

Diastereomeric Salt Formation and Crystallization

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amino ester with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid. libretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomers.

Because diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. libretexts.orgwikipedia.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, and subsequent treatment with hydrochloric acid yields the enantiomerically pure Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. The success of this method depends on the selection of an appropriate resolving agent that provides well-defined, separable crystals. libretexts.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Application Notes | Reference |

|---|---|---|---|

| (R,R)-Tartaric Acid | Chiral Acid | Widely available and cost-effective. Forms salts with basic amines. | wikipedia.orgmdpi.com |

| (S)-Mandelic Acid | Chiral Acid | Often effective for resolving a broad range of amines. | wikipedia.org |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Strong acid, forms stable salts. | wikipedia.org |

Enzymatic Resolution Strategies

Enzymatic methods offer a highly selective alternative for resolving racemic mixtures. Kinetic resolution using enzymes, particularly lipases, is a common strategy for esters. nih.gov In this approach, an enzyme selectively catalyzes a reaction on one of the enantiomers at a much faster rate than the other.

For racemic Methyl 2-amino-3-cyclopentylpropanoate, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used to selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to its corresponding carboxylic acid, (S)-2-amino-3-cyclopentylpropanoic acid. The other enantiomer, (R)-Methyl 2-amino-3-cyclopentylpropanoate, remains unreacted. The resulting mixture of an acid and an ester can then be easily separated by extraction. This method is valued for its high enantioselectivity and environmentally benign reaction conditions, often occurring in aqueous media. nih.gov

Table 3: Enzymes for Kinetic Resolution of Amino Esters

| Enzyme | Typical Reaction | Selectivity | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Hydrolysis / Transesterification | High (often E > 100) | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis / Transesterification | High, substrate-dependent | nih.gov |

Considerations for Stereoselective Synthesis of Enantiomers

To avoid the inherent 50% loss of material in a classical resolution, direct asymmetric syntheses that create only the desired enantiomer are preferred. These methods often rely on chiral auxiliaries or starting materials from the chiral pool. wikipedia.org

(R)-Methyl 2-amino-3-cyclopentylpropanoate HCl Synthesis

A robust method for synthesizing the (R)-enantiomer involves the use of a chiral auxiliary. wikipedia.org A well-established example is the Evans oxazolidinone auxiliary. scielo.org.mx The synthesis would begin by acylating an (R)-oxazolidinone auxiliary to form an N-acyl imide. This substrate is then deprotonated to form a stereochemically defined enolate, which undergoes a diastereoselective alkylation with cyclopentylmethyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, controlling the formation of the new stereocenter.

Following the alkylation, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically pure (R)-2-amino-3-cyclopentylpropanoic acid. The final steps involve standard esterification with methanol and thionyl chloride, followed by the addition of HCl to furnish the target hydrochloride salt. The chiral auxiliary can often be recovered and reused. wikipedia.org

(S)-Methyl 2-amino-3-cyclopentylpropanoate HCl Synthesis

The (S)-enantiomer can be accessed through several strategic approaches. One method is to simply use the opposite enantiomer of the chiral auxiliary used for the (R)-synthesis, such as an (S)-oxazolidinone, following the same reaction sequence. wikipedia.orgscielo.org.mx

Alternatively, a synthesis can begin with a readily available, enantiopure starting material from the "chiral pool". wikipedia.org For instance, (S)-glutamic acid is an inexpensive starting material containing the required (S)-stereocenter. baranlab.org A synthetic sequence would focus on transforming the carboxylic acid side chain of glutamic acid into the cyclopentylmethyl group. This multi-step process would involve reductions, protections, and cyclization reactions, all while preserving the integrity of the original chiral center. After the side chain is constructed, esterification and salt formation would provide the final (S)-enantiomer of the target compound.

Purification and Isolation Strategies in Academic Scale Synthesis

Following the synthesis of Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, the crude product typically exists in a mixture containing unreacted starting materials, reaction byproducts, and solvents. The isolation and purification of the target compound are critical steps to obtain a product of sufficient purity for subsequent applications and characterization. On an academic scale, the primary strategies employed are crystallization, chromatography, and liquid-liquid extraction, often used in combination.

The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the scale of the reaction. As a hydrochloride salt, the compound is generally a solid at room temperature, making crystallization a preferred initial approach.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid compounds. For amino acid ester hydrochlorides, this process involves dissolving the crude material in a suitable solvent or solvent system at an elevated temperature and allowing it to cool, which causes the desired compound to crystallize out of the solution, leaving impurities behind.

The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amino acid ester hydrochlorides, which possess both polar (ammonium salt, ester) and non-polar (cyclopentyl group) functionalities, a combination of solvents is often required. Common practice involves dissolving the crude salt in a polar solvent like methanol or ethanol (B145695) and then adding a less polar co-solvent, such as diethyl ether, ethyl acetate (B1210297), or hexane (B92381), until turbidity is observed. scielo.brrochester.edu Gentle heating to redissolve the solid followed by slow cooling to room temperature or below (e.g., 0–5 °C) facilitates the formation of well-defined crystals, which can then be collected by filtration. scielo.brgoogle.com

In some syntheses, particularly those using reagents like thionyl chloride in methanol, the product may crystallize directly from the reaction mixture upon cooling or after partial concentration of the solvent. google.comgoogle.com The collected crystals are typically washed with a cold, less-polar solvent (e.g., anhydrous ether) to remove any residual soluble impurities and then dried under vacuum. scielo.br

Table 1: Common Recrystallization Solvent Systems for Amino Acid Ester Hydrochlorides

| Compound Type | Dissolving Solvent | Precipitating/Co-solvent | Reference |

|---|---|---|---|

| Aliphatic/Aromatic Amino Acid Ethyl Esters | Absolute Ethanol | Diethyl Ether | scielo.br |

| General Amino Acid Esters | Alcohol | Water | scielo.br |

| L-Alanine Methyl Ester | Methanol | (Cooling) | google.com |

| L-Phenylalanine Methyl Ester | Methanol | (Cooling) | google.com |

| General Amino Acid Esters | Dichloromethane (B109758) (DCM) | n-Hexane | core.ac.uk |

Chromatographic Methods

When crystallization fails to provide a product of adequate purity, or if the impurities co-crystallize with the product, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for the purification of organic compounds, including amino acid derivatives. nih.govresearchgate.netresearchgate.net

A significant challenge in the chromatographic purification of amino acid ester hydrochlorides is their high polarity and potential for strong, irreversible binding to the acidic silica gel. To circumvent this, a common strategy involves converting the hydrochloride salt to the free amine immediately before purification. This is typically achieved by neutralizing an aqueous solution of the salt with a mild base, such as sodium bicarbonate or potassium carbonate, and then extracting the free amine into an organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate. researchgate.netgoogle.com This extraction step also serves to remove any water-soluble inorganic salts. The organic solution containing the free amine is then dried, concentrated, and subjected to silica gel chromatography.

The mobile phase (eluent) is selected to provide good separation between the desired free amine and any organic impurities. Given the non-polar cyclopentyl side chain, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a logical starting point. A gradient of increasing polarity (e.g., from 100% hexane to a hexane/ethyl acetate mixture) is often employed to elute the compounds from the column.

After chromatographic purification, the purified free amine is collected, the solvent is removed, and the product is converted back to the stable hydrochloride salt. This is accomplished by dissolving the purified amine in a dry solvent (such as diethyl ether or ethyl acetate) and adding a solution of anhydrous hydrogen chloride (HCl) in a compatible solvent. researchgate.net The hydrochloride salt typically precipitates as a pure, white solid and can be collected by filtration.

Table 2: Exemplary Chromatographic Conditions for Non-proteinogenic Amino Acid Derivatives

| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Purification Target | Reference |

|---|---|---|---|---|

| Protected Non-proteinogenic Amino Acid | Silica Gel | Hexane/Ethyl Acetate (3:1) | Protected Amino Acid | N/A |

| General Amino Acid Derivatives | Silica Gel | Dichloromethane/Methanol | Free Amine | N/A |

| Peptide Fragments | Reversed-Phase (RP) HPLC | Acetonitrile/Water with TFA | Peptide Fragment | acs.org |

Isolation via Extraction

Liquid-liquid extraction is a fundamental technique used throughout the purification process. As mentioned, it is crucial for separating the free amine from its salt form. researchgate.net The classic procedure involves dissolving the crude hydrochloride salt in water and adding an immiscible organic solvent. A base is then added to the aqueous layer to raise the pH, deprotonating the ammonium (B1175870) group of the amino acid ester. researchgate.netgoogle.com This neutralization renders the amino ester more soluble in the organic layer, into which it is extracted. Repeated extractions are performed to maximize the yield. The combined organic layers are then washed with brine to remove excess water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude free amine, which can then be further purified or converted back to the hydrochloride salt. researchgate.net

An alternative, non-aqueous method for deprotonation involves stirring a suspension of the hydrochloride salt in a solvent like tetrahydrofuran (B95107) (THF) with commercial zinc dust, which quantitatively removes the HCl. core.ac.uknih.gov This method is neat and avoids the potential for ester hydrolysis that can occur in aqueous basic solutions. google.com

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship is paving the way for the development of more sustainable synthetic methodologies. Future research into the synthesis of Methyl 2-amino-3-cyclopentylpropanoate HCl is expected to align with these "green" principles, moving away from traditional methods that often rely on hazardous reagents and generate significant waste.

Key areas of exploration will likely include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical catalysts. Lipases, for instance, are well-established for the esterification of amino acids and could be employed for the synthesis of the methyl ester. Furthermore, transaminases could be explored for the asymmetric synthesis of the amino acid precursor, ensuring high enantiopurity. The development of robust and recyclable immobilized enzymes will be crucial for the industrial-scale application of these biocatalytic routes.

Use of Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research into replacing these with greener alternatives such as ionic liquids, supercritical fluids, or even water will be a significant step towards a more sustainable synthesis. chimia.ch Ionic liquids, in particular, have shown promise as "green" solvents in enzymatic resolutions and as catalysts for esterification reactions. chimia.ch

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral organocatalysts could be designed to facilitate the enantioselective synthesis of the amino acid precursor to this compound, avoiding the use of potentially toxic metal catalysts. researchgate.net

| Synthesis Approach | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, substrate scope limitations. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent cost and recovery, potential for mass transfer limitations. |

| Organocatalysis | Metal-free, readily available catalysts, high enantioselectivity. | Catalyst loading, separation and recycling. |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound can serve as a versatile building block for the creation of more complex molecules through novel catalytic transformations. The development of innovative catalytic methods to functionalize this amino acid ester will open up new avenues for its application.

Future research in this area could focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to creating new chemical bonds. Catalytic methods that enable the selective functionalization of the cyclopentyl ring or other positions on the molecule would provide a powerful tool for generating a diverse range of derivatives with potentially interesting biological or material properties.

N-Alkylation and Arylation: The amino group of this compound is a prime site for modification. Novel catalytic methods for N-alkylation and N-arylation, such as iridium-catalyzed N-alkylation using alcohols, would allow for the introduction of a wide array of substituents, leading to the synthesis of new ligands, catalysts, and biologically active compounds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of chemical transformations. This technology could be applied to the synthesis and functionalization of this compound, enabling reactions such as radical additions and cross-couplings under environmentally friendly conditions.

Application in Supramolecular Chemistry and Materials Science

The self-assembly of molecules into well-defined, ordered structures is the cornerstone of supramolecular chemistry and a key principle in the design of advanced materials. The unique structural features of this compound, particularly its chirality and the presence of both hydrogen bond donors and acceptors, make it an intriguing candidate for the construction of novel supramolecular assemblies.

Emerging trends in this area include:

Self-Assembling Peptides: Incorporating this compound into short peptide sequences could lead to the formation of novel self-assembling nanomaterials such as nanofibers, nanotubes, and hydrogels. The cyclopentyl group would be expected to influence the packing and morphology of these assemblies due to its distinct steric profile compared to linear alkyl chains.

Chirality-Driven Assembly: The inherent chirality of this amino acid ester can be used to induce the formation of chiral supramolecular structures. The co-assembly of the D- and L-enantiomers could lead to the formation of racemic crystals or other complex architectures with distinct properties from the enantiomerically pure assemblies. acs.orgnih.gov

Functional Materials: By modifying the structure of this compound with functional groups (e.g., photoresponsive or electroactive moieties), it may be possible to create "smart" materials whose properties can be controlled by external stimuli. These materials could find applications in areas such as sensing, drug delivery, and catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are manufactured. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.

Future research will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production with precise control over reaction parameters. This could involve the use of packed-bed reactors containing immobilized catalysts for enhanced efficiency and ease of product purification. nih.govmdpi.com

Automated Synthesis Libraries: Integrating the synthesis of this compound derivatives into automated synthesis platforms would allow for the rapid generation of libraries of related compounds. chimia.chresearchgate.netnih.gov This high-throughput approach would be invaluable for screening for new drug candidates or materials with desired properties.

Process Analytical Technology (PAT): The implementation of in-line analytical techniques (PAT) within a flow synthesis setup would allow for real-time monitoring and control of the reaction, ensuring consistent product quality and optimizing process efficiency.

Investigation of Stereoselective Self-Assembly Processes

The stereochemistry of a molecule plays a critical role in its biological activity and its behavior in self-assembling systems. A deeper understanding of the stereoselective self-assembly of this compound will be crucial for its application in chiral materials and stereospecific recognition processes.

Key research directions include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-cyclopentylpropanoate HCl, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves esterification of the cyclopentylpropanoic acid precursor followed by amination and HCl salt formation. Critical steps include controlling reaction temperature (e.g., 0–5°C during amination to avoid racemization) and using gradient HPLC for purification to remove byproducts like unreacted esters or diastereomers. Impurity profiling, as seen in pharmaceutical standards (e.g., EP-grade hydrochloride impurities in ), recommends using ion-exchange chromatography and mass spectrometry for validation .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : A combination of /-NMR (to confirm cyclopentyl and ester group geometry), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (for absolute stereochemistry) is essential. For hydrochloride salts, elemental analysis (Cl content) and thermogravimetric analysis (TGA) ensure stoichiometric consistency. Similar protocols for HCl-containing analogs in (e.g., Gly-Tyr-NH·HCl) highlight the importance of monitoring hygroscopicity during storage .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH and solvent conditions?

- Methodological Answer : Accelerated stability testing should include:

- Solvent compatibility : Dissolve the compound in DMSO, water, and ethanol at 1–10 mM, and monitor degradation via HPLC over 72 hours at 25°C and 40°C.

- pH dependence : Use buffer systems (pH 2–9) to assess hydrolysis of the ester or amine groups. ’s adsorption studies on HCl-stabilized mesoporous silica suggest that acidic conditions (pH ~6) may enhance stability .

- Solid-state stability : Perform TGA and differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C.

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density-functional theory (DFT) calculations, such as B3LYP/6-31G(d), can model the compound’s electronic structure, protonation states, and binding affinity to enzymes (e.g., neurotransmitter receptors). ’s hybrid functional approach (combining exact exchange and gradient corrections) improves accuracy for thermochemical properties like bond dissociation energies, which are critical for predicting metabolic stability . Pair these with molecular dynamics simulations to study cyclopentyl group conformational flexibility in aqueous environments.

Q. How should researchers address contradictions in reported adsorption or catalytic properties of related hydrochloride salts?

- Methodological Answer : Use a Box-Behnken experimental design (as in ) to systematically vary factors like adsorbent mass, concentration, and contact time. For catalytic studies, compare turnover frequencies (TOF) under standardized conditions (e.g., solvent, temperature). If discrepancies persist, conduct synchrotron-based X-ray absorption spectroscopy (XAS) to analyze local coordination environments of the compound in situ .

Q. What in vitro assays are suitable for investigating neuropharmacological potential?

- Methodological Answer : Given structural similarities to glutamate analogs (e.g., ’s synthetic amino acid), employ:

- Receptor binding assays : Radioligand competition studies on NMDA or AMPA receptors.

- Cellular models : Primary neuron cultures treated with the compound (1–100 µM) to measure calcium influx (Fluo-4 AM dye) or synaptic protein expression (Western blot).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify degradation half-life .

Data Analysis and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields or enantiomeric excess (ee)?

- Methodological Answer : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen effects. For ee determination, use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB-N3) and compare retention times with authentic standards. If yields vary, apply response surface methodology (RSM) to identify critical factors (e.g., amine/ester molar ratio, HCl concentration) .

Q. What statistical approaches validate adsorption isotherm models for hydrochloride salts in environmental applications?

- Methodological Answer : Fit experimental data to Langmuir, Freundlich, and Temkin isotherms using nonlinear regression (e.g., Levenberg-Marquardt algorithm). Calculate Akaike Information Criterion (AIC) to select the best model. ’s Langmuir fit (R > 0.99 for Cd adsorption) demonstrates rigorous validation via ANOVA and lack-of-fit tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.